1,1'-[benzene-1,4-diylbis(5-phenyl-4,5-dihydro-1H-pyrazole-3,1-diyl)]bis(trifluoroethanone)
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Overview
Description
1,1’-[benzene-1,4-diylbis(5-phenyl-4,5-dihydro-1H-pyrazole-3,1-diyl)]bis(trifluoroethanone) is a complex organic compound that features a benzene ring substituted with two pyrazole groups, each of which is further substituted with a phenyl group and a trifluoroethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[benzene-1,4-diylbis(5-phenyl-4,5-dihydro-1H-pyrazole-3,1-diyl)]bis(trifluoroethanone) typically involves multiple steps:
Formation of Pyrazole Rings: The initial step involves the formation of pyrazole rings through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Substitution on Benzene Ring: The benzene ring is then functionalized with the pyrazole groups through a nucleophilic aromatic substitution reaction.
Introduction of Trifluoroethanone Groups: Finally, the trifluoroethanone groups are introduced via a Friedel-Crafts acylation reaction using trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,1’-[benzene-1,4-diylbis(5-phenyl-4,5-dihydro-1H-pyrazole-3,1-diyl)]bis(trifluoroethanone) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroethanone groups to alcohols.
Substitution: The phenyl and pyrazole groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, or nitrating agents can be used under appropriate conditions.
Major Products
Oxidation: Formation of benzene-1,4-diylbis(5-phenyl-4,5-dihydro-1H-pyrazole-3,1-diyl)bis(carboxylic acid).
Reduction: Formation of benzene-1,4-diylbis(5-phenyl-4,5-dihydro-1H-pyrazole-3,1-diyl)bis(trifluoroethanol).
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,1’-[benzene-1,4-diylbis(5-phenyl-4,5-dihydro-1H-pyrazole-3,1-diyl)]bis(trifluoroethanone) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1’-[benzene-1,4-diylbis(5-phenyl-4,5-dihydro-1H-pyrazole-3,1-diyl)]bis(trifluoroethanone) involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The trifluoroethanone groups may play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[benzene-1,4-diylbis(5-phenyl-4,5-dihydro-1H-pyrazole-3,1-diyl)]bis(ethanone)
- 1,1’-[benzene-1,4-diylbis(5-phenyl-4,5-dihydro-1H-pyrazole-3,1-diyl)]bis(methanone)
Uniqueness
1,1’-[benzene-1,4-diylbis(5-phenyl-4,5-dihydro-1H-pyrazole-3,1-diyl)]bis(trifluoroethanone) is unique due to the presence of trifluoroethanone groups, which impart distinct chemical and physical properties. These groups can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C28H20F6N4O2 |
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Molecular Weight |
558.5 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[3-phenyl-5-[4-[3-phenyl-2-(2,2,2-trifluoroacetyl)-3,4-dihydropyrazol-5-yl]phenyl]-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C28H20F6N4O2/c29-27(30,31)25(39)37-23(19-7-3-1-4-8-19)15-21(35-37)17-11-13-18(14-12-17)22-16-24(20-9-5-2-6-10-20)38(36-22)26(40)28(32,33)34/h1-14,23-24H,15-16H2 |
InChI Key |
SCSPQFLEKTZSQC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)C3=NN(C(C3)C4=CC=CC=C4)C(=O)C(F)(F)F)C(=O)C(F)(F)F)C5=CC=CC=C5 |
Origin of Product |
United States |
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